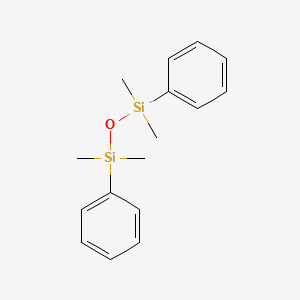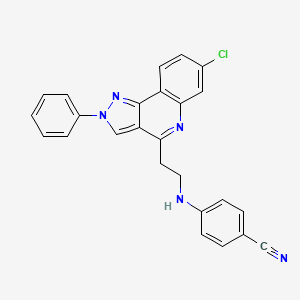
4-((2-(7-Chloro-2-phenyl-2H-pyrazolo(4,3-c)quinolin-4-yl)ethyl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WY-48989 is a small molecule drug that acts as an inhibitor of interleukin-1 alpha (IL-1α). It was originally developed by Wyeth AB for the treatment of immune system diseases and skin and musculoskeletal diseases, particularly rheumatoid arthritis . The molecular formula of WY-48989 is C25H18ClN5 .
Preparation Methods
The synthesis of WY-48989 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the key intermediates is 4-[(2-(7-chloro-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-yl)ethyl)amino]benzonitrile . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
WY-48989 undergoes various chemical reactions, including:
Oxidation: WY-48989 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in WY-48989.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WY-48989 has been extensively studied for its potential therapeutic applications. Some of the key scientific research applications include:
Chemistry: WY-48989 is used as a model compound for studying the inhibition of interleukin-1 alpha and its effects on various biochemical pathways.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: WY-48989 has been studied for its potential use in treating rheumatoid arthritis and other immune system diseases.
Mechanism of Action
WY-48989 exerts its effects by inhibiting interleukin-1 alpha (IL-1α), a cytokine involved in the inflammatory response. By inhibiting IL-1α, WY-48989 reduces the release of neutral proteases from articular chondrocytes, which are involved in the degradation of cartilage in conditions such as osteoarthritis . The molecular targets and pathways involved include the inhibition of IL-1α-induced release of metalloproteases .
Comparison with Similar Compounds
WY-48989 is unique in its selective inhibition of IL-1α-induced release of metalloproteases. Similar compounds include:
WY-48989 stands out due to its specific mechanism of action and its potential therapeutic applications in treating immune system diseases and musculoskeletal conditions .
Properties
CAS No. |
136917-40-3 |
|---|---|
Molecular Formula |
C25H18ClN5 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-[2-(7-chloro-2-phenylpyrazolo[4,3-c]quinolin-4-yl)ethylamino]benzonitrile |
InChI |
InChI=1S/C25H18ClN5/c26-18-8-11-21-24(14-18)29-23(12-13-28-19-9-6-17(15-27)7-10-19)22-16-31(30-25(21)22)20-4-2-1-3-5-20/h1-11,14,16,28H,12-13H2 |
InChI Key |
GYVYUQVVKBZPRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C3C(=NC4=C(C3=N2)C=CC(=C4)Cl)CCNC5=CC=C(C=C5)C#N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=NC4=C(C3=N2)C=CC(=C4)Cl)CCNC5=CC=C(C=C5)C#N |
Key on ui other cas no. |
136917-40-3 |
Synonyms |
4-((2-(7-chloro-2-phenyl-2H-pyrazolo(4,3-c)quinolin-4-yl)ethyl)amino)benzonitrile WY 48989 WY-48,989 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


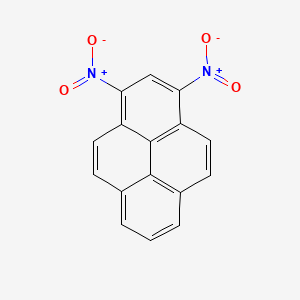
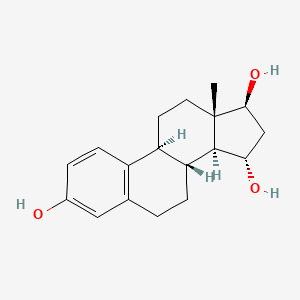
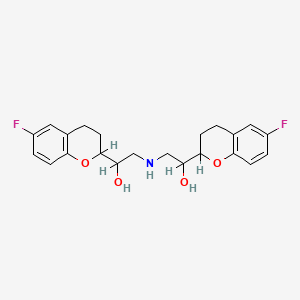
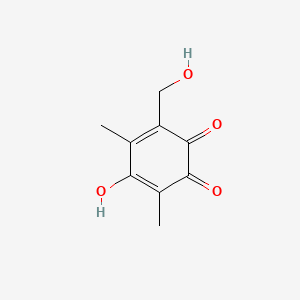

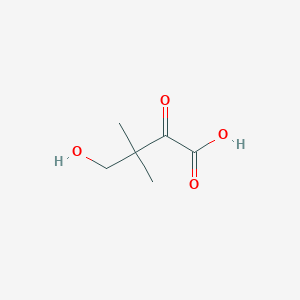
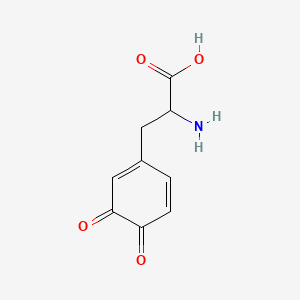
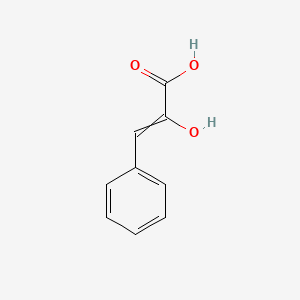
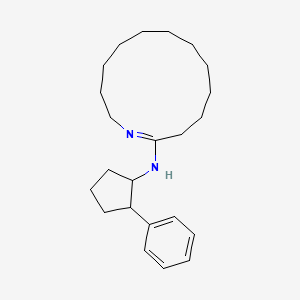
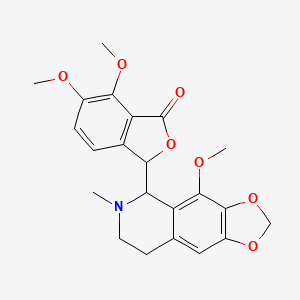
![4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1214588.png)
